![molecular formula C10H15NO B14054678 3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
3-[(2S)-2-(methylamino)propyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-Methylaminopropyl)phenol is a chemical compound with the molecular formula C10H15NO. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group and a methylamino group attached to a propyl chain, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methylaminopropyl)phenol typically involves the reaction of 3-bromophenol with (S)-2-methylaminopropane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction can be summarized as follows:
Starting Materials: 3-bromophenol and (S)-2-methylaminopropane.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(2-Methylaminopropyl)phenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.
化学反应分析
Types of Reactions
(S)-3-(2-Methylaminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenol ring, leading to a wide range of derivatives.
科学研究应用
(S)-3-(2-Methylaminopropyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (S)-3-(2-Methylaminopropyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
®-3-(2-Methylaminopropyl)phenol: The enantiomer of (S)-3-(2-Methylaminopropyl)phenol with similar chemical properties but different biological activities.
3-(2-Aminopropyl)phenol: A compound with a similar structure but lacking the methyl group on the amino group.
4-(2-Methylaminopropyl)phenol: A positional isomer with the amino group attached to the para position of the phenol ring.
Uniqueness
(S)-3-(2-Methylaminopropyl)phenol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the methyl group on the amino group also contributes to its distinct chemical and physical properties.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
3-[(2S)-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)6-9-4-3-5-10(12)7-9/h3-5,7-8,11-12H,6H2,1-2H3/t8-/m0/s1 |
InChI 键 |
JSOOLYZYONLSQE-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=CC=C1)O)NC |
规范 SMILES |
CC(CC1=CC(=CC=C1)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


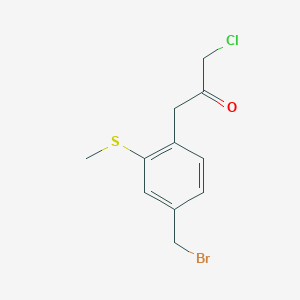

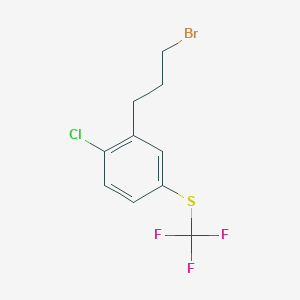

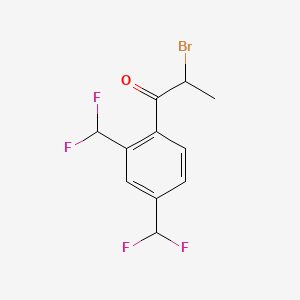
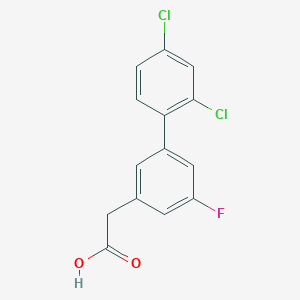
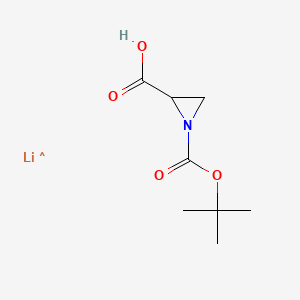
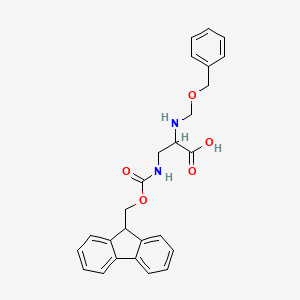
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
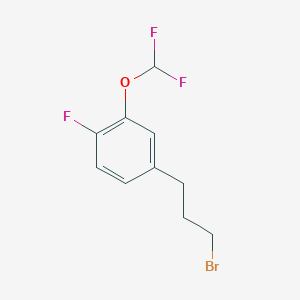
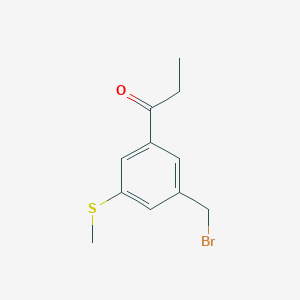
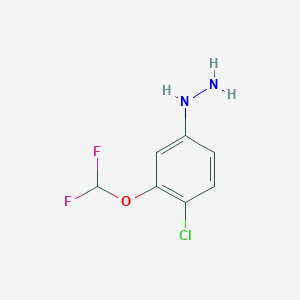
![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)

